Yonkenafil-d7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

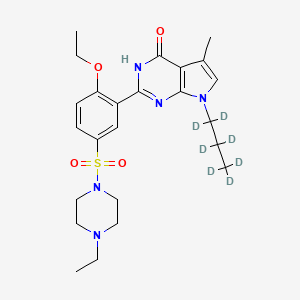

C24H33N5O4S |

|---|---|

Peso molecular |

494.7 g/mol |

Nombre IUPAC |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2 |

Clave InChI |

RXMDFMQMRASWOG-VVYOKIKRSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

SMILES canónico |

CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Yonkenafil-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis of Yonkenafil-d7, a deuterated analog of the potent phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Properties

Yonkenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5.[1] The introduction of deuterium atoms at specific positions within the Yonkenafil molecule to create this compound can offer advantages in terms of metabolic stability and pharmacokinetic profile. Below is a summary of the known chemical properties of Yonkenafil and the projected properties of this compound.

| Property | Yonkenafil | This compound (Estimated) |

| Molecular Formula | C₂₄H₃₃N₅O₄S | C₂₄H₂₆D₇N₅O₄S |

| Molecular Weight | 487.6 g/mol | 494.64 g/mol |

| CAS Number | 804518-63-6 | Not available |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in DMSO | Expected to be similar to Yonkenafil |

Proposed Synthesis of Yonkenafil and this compound

While a specific, publicly available, detailed synthesis protocol for Yonkenafil is not readily found in the literature, a plausible synthetic route can be proposed based on the well-established synthesis of structurally similar pyrazolopyrimidinone-based PDE5 inhibitors, such as sildenafil. The following sections detail a hypothetical, yet chemically sound, experimental protocol for the synthesis of both Yonkenafil and its deuterated analog, this compound.

Proposed Experimental Protocol for the Synthesis of Yonkenafil

The proposed synthesis of Yonkenafil involves a multi-step process starting from commercially available reagents.

Step 1: Synthesis of 4-ethoxy-3-(propylsulfamoyl)benzoic acid

-

Reaction: Chlorosulfonation of 3-ethoxybenzoic acid followed by amination with propylamine.

-

Procedure: To a stirred solution of 3-ethoxybenzoic acid in excess chlorosulfonic acid at 0°C, is slowly added. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 4-ethoxy-3-(chlorosulfonyl)benzoic acid. This intermediate is then dissolved in a suitable solvent, such as dichloromethane, and propylamine is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography to give 4-ethoxy-3-(propylsulfamoyl)benzoic acid.

Step 2: Synthesis of 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

-

Reaction: Cyclization of ethyl 2-(1-methyl-5-nitro-1H-pyrazol-4-yl)acetate with formamide.

-

Procedure: A mixture of ethyl 2-(1-methyl-5-nitro-1H-pyrazol-4-yl)acetate and an excess of formamide is heated at 150°C for 6 hours. The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with ethanol, and dried to afford 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Step 3: Synthesis of 5-(2-ethoxy-5-(propylsulfamoyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Yonkenafil)

-

Reaction: Condensation of 4-ethoxy-3-(propylsulfamoyl)benzoic acid with 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

-

Procedure: A mixture of 4-ethoxy-3-(propylsulfamoyl)benzoic acid and thionyl chloride is refluxed for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent like pyridine, and 1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is added. The mixture is stirred at 80°C for 6 hours. After cooling, the reaction mixture is poured into water, and the precipitate is filtered, washed, and recrystallized to yield Yonkenafil.

Proposed Experimental Protocol for the Synthesis of this compound

The synthesis of this compound can be achieved by incorporating deuterated reagents at the appropriate steps of the proposed Yonkenafil synthesis. The deuteration is targeted at the N-ethyl group of the piperazine ring.

Step 1 & 2: Same as for the synthesis of Yonkenafil.

Step 3: Synthesis of 5-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

-

Procedure: This intermediate is synthesized similarly to Yonkenafil, but using piperazine instead of N-ethylpiperazine in the final step of the side chain synthesis.

Step 4: Deuterative N-alkylation to yield this compound

-

Reaction: Reductive amination of the piperazine intermediate with deuterated acetaldehyde (acetaldehyde-d4) and a reducing agent.

-

Procedure: To a solution of 5-(2-ethoxy-5-(piperazin-1-ylsulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in a suitable solvent like methanol, acetaldehyde-d4 is added, followed by a reducing agent such as sodium cyanoborohydride-d3. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Visualizations

Proposed Synthesis of Yonkenafil

References

Yonkenafil-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Yonkenafil-d7, a deuterated analog of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document outlines its chemical and physical properties, details its mechanism of action, and provides established experimental protocols for its application in preclinical research, particularly in the fields of erectile dysfunction, pulmonary arterial hypertension, and neurodegenerative disorders.

Certificate of Analysis: this compound

This compound is primarily utilized as an internal standard in analytical and bioanalytical assays for the quantification of Yonkenafil. Its deuteration ensures a distinct mass spectrometric signature with minimal isotopic interference, while maintaining chromatographic and ionization properties analogous to the parent compound. Below is a summary of the typical quantitative data found in a Certificate of Analysis for this compound.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Chemical Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Mass Spectrum (ESI+) | [M+H]⁺ consistent with C₂₃H₂₃D₇N₄O₃ | Mass Spectrometry (MS) |

| Deuterium Incorporation | ≥99% | Mass Spectrometry (MS) |

| Solubility | Soluble in DMSO and Methanol | Visual Inspection |

| Storage Condition | -20°C | - |

Mechanism of Action and Signaling Pathways

Yonkenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, Yonkenafil elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG). This signaling cascade results in the relaxation of smooth muscle cells and vasodilation.[1][3]

This primary mechanism underlies its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension, where enhanced blood flow is beneficial.[1]

Vasodilation Signaling Pathway

The canonical pathway leading to vasodilation is initiated by the release of nitric oxide (NO), which stimulates soluble guanylate cyclase (sGC) to produce cGMP. Yonkenafil enhances this pathway by preventing cGMP degradation.

Neuroprotection and Neurogenesis Signaling Pathway

Recent studies have highlighted the neuroprotective effects of Yonkenafil, particularly in the context of ischemic stroke and Alzheimer's disease.[2][4][5] The underlying mechanism also involves the elevation of cGMP, which in the central nervous system, activates the PKG and cAMP response element-binding protein (CREB). This leads to the upregulation of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting neuronal survival, synaptic plasticity, and neurogenesis.[2][6][7] Furthermore, Yonkenafil has been shown to modulate neuroinflammation by inhibiting the over-activation of microglia and astrocytes.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Yonkenafil and other PDE5 inhibitors.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is used to induce focal cerebral ischemia to study the neuroprotective effects of compounds like Yonkenafil.

Workflow:

Protocol:

-

Anesthesia: Anesthetize male Sprague-Dawley rats with a suitable anesthetic (e.g., chloral hydrate, 350 mg/kg, i.p.). Maintain body temperature at 37°C throughout the procedure.[7]

-

Surgical Procedure: Make a midline neck incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8]

-

Occlusion: Ligate the distal ECA and the proximal CCA. Insert a 4-0 nylon monofilament with a rounded tip into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[4][7]

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), gently withdraw the filament to allow reperfusion.[7]

-

Treatment: Administer Yonkenafil or vehicle control intraperitoneally or intravenously at desired time points post-reperfusion.

-

Analysis: Perform neurological deficit scoring, and at the end of the study period, euthanize the animals and perfuse the brains. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume or processed for immunohistochemistry.[4][8]

Behavioral Testing: Morris Water Maze in APP/PS1 Mice

This test assesses spatial learning and memory, and is used to evaluate the cognitive-enhancing effects of Yonkenafil in a mouse model of Alzheimer's disease.

Protocol:

-

Apparatus: Use a circular pool (e.g., 120 cm diameter) filled with opaque water (22-25°C). A hidden platform is submerged 1 cm below the water surface.[9][10]

-

Acquisition Phase (5 days):

-

Conduct four trials per day for each mouse.

-

Gently place the mouse into the water at one of four starting positions.

-

Allow the mouse 60-90 seconds to find the hidden platform.[5]

-

If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15-30 seconds.[9]

-

Record the escape latency in each trial.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.[9]

-

-

Data Analysis: Analyze escape latencies during the acquisition phase and the parameters from the probe trial to assess spatial memory.

Western Blot for BDNF and TrkB

This technique is used to quantify the protein expression of brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), in brain tissue samples.

Protocol:

-

Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[3][11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 60 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BDNF and TrkB overnight at 4°C.[12] A loading control, such as GAPDH or β-actin, should also be probed.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

-

Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and quantify the band intensities using densitometry software.[3]

Immunohistochemistry for Microglial Activation

This method is used to visualize and quantify the activation of microglia in brain tissue, a key feature of neuroinflammation.

Protocol:

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde and post-fix the brains. Cryoprotect the brains in sucrose solution and section them on a cryostat.[2]

-

Staining:

-

Wash the sections and perform antigen retrieval if necessary (e.g., heating in citrate buffer).[2]

-

Block non-specific binding with a blocking solution (e.g., 1% BSA and 0.3% Triton X-100 in PBS).[6]

-

Incubate the sections with a primary antibody against a microglial marker, such as Iba1, overnight at 4°C.[2][13]

-

Wash and incubate with a fluorescently labeled secondary antibody.[2]

-

Counterstain with a nuclear stain like DAPI, if desired.

-

-

Imaging and Analysis: Mount the sections and visualize them using a fluorescence or confocal microscope. The morphology and number of Iba1-positive cells can be analyzed to assess microglial activation.[14]

Conclusion

This compound is an essential tool for the accurate quantification of Yonkenafil in research and development. The parent compound, Yonkenafil, demonstrates significant therapeutic potential beyond its primary indication for erectile dysfunction, with promising neuroprotective and cognitive-enhancing effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacological properties and therapeutic applications of this novel PDE5 inhibitor.

References

- 1. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]

- 2. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 3. 2.9. Western Blot [bio-protocol.org]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morris water maze assessment [bio-protocol.org]

- 6. thegms.co [thegms.co]

- 7. Middle cerebral artery occlusion (MCAO)/reperfusion model [bio-protocol.org]

- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 9. Morris water maze test [bio-protocol.org]

- 10. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]

- 11. Dysregulation of BDNF/TrkB signaling mediated by NMDAR/Ca2+/calpain might contribute to postoperative cognitive dysfunction in aging mice | springermedizin.de [springermedizin.de]

- 12. sci-hub.se [sci-hub.se]

- 13. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Visualisation of Microglia with the use of Immunohistochemical Double Staining Method for CD-68 and Iba-1 of Cerebral Tissue Samples in Cases of Brain Contusions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Yonkenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yonkenafil is an orally administered, potent, and selective inhibitor of phosphodiesterase type 5 (PDE5). Its primary mechanism of action is the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. By competitively inhibiting the cGMP-hydrolyzing activity of the PDE5 enzyme, Yonkenafil leads to elevated intracellular cGMP concentrations in tissues where PDE5 is expressed, most notably the corpus cavernosum of the penis and the pulmonary vasculature. This results in smooth muscle relaxation, vasodilation, and increased blood flow. This technical guide provides an in-depth overview of the molecular mechanism, pharmacodynamics, and pharmacokinetics of Yonkenafil, along with detailed experimental protocols and visualizations to support further research and development.

Introduction

Yonkenafil (also known as Youkenafil) is a novel small-molecule drug developed for the treatment of erectile dysfunction (ED).[1] It belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors, which includes well-known agents such as sildenafil, tadalafil, and vardenafil.[2] The therapeutic efficacy of these drugs is rooted in their ability to modulate the physiological pathway of penile erection, a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum.[2] Beyond its primary indication for ED, preclinical studies suggest potential applications for Yonkenafil in other conditions, including pulmonary arterial hypertension (PAH) and neurological disorders such as ischemic stroke and Alzheimer's disease, owing to its neuroprotective and cognitive-enhancing effects.[3][4]

Molecular Mechanism of Action

The Nitric Oxide/cGMP Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis. NO diffuses into the adjacent smooth muscle cells of the corpus cavernosum and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in free calcium causes the relaxation of the cavernosal smooth muscle, allowing for increased blood flow into the penis, resulting in an erection.[2]

This signaling cascade is naturally terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides. In the corpus cavernosum, PDE5 is the predominant isoform responsible for the degradation of cGMP to the inactive 5'-GMP.[2]

Inhibition of PDE5 by Yonkenafil

Yonkenafil is a competitive inhibitor of the PDE5 enzyme. It binds to the catalytic site of PDE5, preventing cGMP from being hydrolyzed. This inhibition leads to an accumulation of cGMP in the smooth muscle cells, thereby amplifying and prolonging the NO-mediated relaxation of the corpus cavernosum.[3] It is crucial to note that Yonkenafil's action is dependent on the initial release of NO from sexual stimulation; it does not cause an erection in the absence of such stimuli.[2]

Signaling Pathway Diagram

The following diagram illustrates the NO/cGMP pathway and the point of intervention by Yonkenafil.

Figure 1: Mechanism of Action of Yonkenafil in the NO/cGMP Pathway.

Pharmacodynamics: Potency and Selectivity

The clinical efficacy and side-effect profile of a PDE5 inhibitor are determined by its potency (affinity for PDE5) and its selectivity (lower affinity for other PDE isoforms).

Potency

Yonkenafil is a highly potent inhibitor of PDE5. Preclinical data have reported an IC50 (half-maximal inhibitory concentration) value of 2.01 nM for Yonkenafil against the PDE5 enzyme. This high potency suggests that effective inhibition can be achieved at low drug concentrations.

Selectivity

There are at least 11 families of phosphodiesterases, which are distributed in various tissues and regulate different physiological processes. Cross-reactivity with other PDE isoforms can lead to undesirable side effects. For instance:

-

PDE6: Found in the retina, inhibition can cause transient visual disturbances, such as changes in color perception.[5]

-

PDE11: Found in skeletal muscle, prostate, and testes; inhibition has been linked to myalgia.[6]

-

PDE1: Present in the brain, myocardium, and vascular smooth muscle; inhibition can lead to vasodilation and tachycardia.[7]

While specific selectivity data for Yonkenafil against a full panel of PDE isoforms is not publicly available, it is described as a "selective" PDE5 inhibitor.[1] For context, the following table presents the selectivity profiles of other widely used PDE5 inhibitors. Selectivity is expressed as a ratio of IC50 values (IC50 for other PDE / IC50 for PDE5), where a higher number indicates greater selectivity for PDE5.

| PDE Isoform | Sildenafil | Vardenafil | Tadalafil |

| PDE1 | 136 | 257 | >7,800 |

| PDE2 | >10,000 | >1,000 | >10,000 |

| PDE3 | >10,000 | >1,000 | >10,000 |

| PDE4 | >10,000 | >1,000 | >10,000 |

| PDE5 | 1 | 1 | 1 |

| PDE6 | 7.4 | 16 | >7,800 |

| PDE11 | 1,233 | 1,714 | 23 |

| Data compiled from various sources for illustrative purposes. Absolute values may vary between studies. |

Pharmacokinetics

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug, which in turn influence its onset and duration of action. The following data for Yonkenafil (as Youkenafil) are derived from Phase I clinical trials in healthy male volunteers.

Single Ascending Dose (SAD) Study

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 25 mg | 199.1 ± 66.8 | 0.8 ± 0.3 | 682.0 ± 195.4 | 4.1 ± 0.9 |

| 50 mg | 400.1 ± 121.7 | 1.0 ± 0.5 | 1634.0 ± 415.7 | 4.6 ± 0.8 |

| 100 mg | 753.8 ± 199.4 | 1.4 ± 0.7 | 4070.8 ± 1032.5 | 5.4 ± 1.1 |

| 150 mg | 1047.8 ± 360.2 | 1.1 ± 0.5 | 5928.0 ± 1913.3 | 5.8 ± 1.3 |

| 200 mg | 1319.4 ± 355.7 | 1.3 ± 0.6 | 7695.2 ± 2244.5 | 6.2 ± 1.4 |

| Values are presented as mean ± standard deviation. Tmax is presented as mean ± SD. |

Age-Related Pharmacokinetic Differences (100 mg Single Dose)

A study comparing young (18-45 years) and elderly (≥65 years) subjects revealed differences in exposure.

| Parameter | Young Subjects | Elderly Subjects | % Change in Elderly |

| Tmax (h, median) | 0.733 | 0.733 | 0% |

| Cmax | - | - | +16.8% |

| AUC₀-t | - | - | +37.2% |

| AUC₀-∞ | - | - | +37.5% |

| t1/2 (h) | - | - | +2.1 hours |

| Specific mean values for Cmax, AUC, and t1/2 were not provided in the abstract, only the percentage difference.[4] |

These studies indicate that Yonkenafil is rapidly absorbed, with Tmax occurring at approximately 0.7 to 1.4 hours.[4] Exposure (Cmax and AUC) increases with dose. Elderly subjects show higher exposure and a longer half-life compared to younger subjects.[4] Food intake may delay absorption but does not significantly affect overall exposure (AUC).

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PDE5 inhibitors like Yonkenafil.

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the IC50 value of Yonkenafil for the PDE5 enzyme.

Methodology:

-

Enzyme Source: Recombinant human PDE5A1 is used.

-

Substrate: [³H]-cGMP (radiolabeled) or a fluorescently labeled cGMP analog is used as the substrate.

-

Reaction Buffer: A buffer containing Tris-HCl, MgCl₂, and bovine serum albumin (BSA) is prepared.

-

Assay Procedure: a. A series of dilutions of Yonkenafil are prepared. b. The PDE5 enzyme is incubated with the various concentrations of Yonkenafil in the reaction buffer. c. The reaction is initiated by adding the cGMP substrate. d. The mixture is incubated at 37°C for a defined period (e.g., 30 minutes). e. The reaction is stopped (e.g., by boiling or adding a stop solution).

-

Product Separation and Quantification: a. The product, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using methods like anion-exchange chromatography or scintillation proximity assay (SPA). b. The amount of product formed is quantified by scintillation counting or fluorescence measurement.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each Yonkenafil concentration relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular cGMP Measurement Assay

Objective: To measure the effect of Yonkenafil on cGMP levels in a relevant cell type (e.g., human corpus cavernosum smooth muscle cells).

Methodology:

-

Cell Culture: Human corpus cavernosum smooth muscle cells are cultured to confluence in appropriate media.

-

Treatment: a. Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX, a non-specific PDE inhibitor, as a positive control) or various concentrations of Yonkenafil. b. cGMP production is stimulated by adding an NO donor (e.g., sodium nitroprusside, SNP). c. A control group receives only the NO donor.

-

Cell Lysis: After a short incubation period (e.g., 10-15 minutes), the reaction is stopped, and the cells are lysed using an acid solution (e.g., 0.1 M HCl) to extract the intracellular cGMP.

-

Quantification: The cGMP concentration in the cell lysates is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: cGMP levels are normalized to the total protein content of the lysate. The fold-increase in cGMP in Yonkenafil-treated cells is compared to the control group.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for the preclinical characterization of a novel PDE5 inhibitor.

Figure 2: Preclinical Development Workflow for a Novel PDE5 Inhibitor.

Conclusion

Yonkenafil's mechanism of action is firmly established as a potent and selective inhibitor of the PDE5 enzyme. By preventing the degradation of cGMP, it enhances the NO-dependent signaling cascade that governs smooth muscle relaxation and vasodilation. Its rapid absorption and pharmacokinetic profile support its clinical application in erectile dysfunction. While a comprehensive public profile of its selectivity against all PDE isoforms is pending, its designation as a selective inhibitor is consistent with its development within this therapeutic class. The provided protocols and diagrams offer a framework for the continued investigation and characterization of Yonkenafil and other novel PDE5 inhibitors.

References

- 1. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Yonkenafil: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yonkenafil is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for various therapeutic applications. Preclinical research has explored its potential in neurological disorders, particularly stroke and Alzheimer's disease. This document provides a comprehensive overview of the key preclinical findings, methodologies, and mechanistic insights related to Yonkenafil.

Mechanism of Action

Yonkenafil's primary mechanism of action is the inhibition of the PDE5 enzyme.[1] PDE5 is predominantly expressed in the corpus cavernosum and the pulmonary vasculature, where it hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Yonkenafil leads to an accumulation of cGMP, a key second messenger in the nitric oxide (NO) signaling pathway.[1] This increase in cGMP promotes smooth muscle relaxation, vasodilation, and enhanced blood flow.[1] In the central nervous system, this pathway is implicated in neurogenesis, synaptic plasticity, and reduced neuroinflammation.

Signaling Pathway

The NO/cGMP signaling pathway, modulated by Yonkenafil, plays a crucial role in its therapeutic effects. The following diagram illustrates this pathway.

Preclinical Research Findings in Neurological Disorders

Ischemic Stroke

Preclinical studies have demonstrated the neuroprotective effects of Yonkenafil in an animal model of acute ischemic stroke.

Experimental Model: Studies were conducted using male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO), a common model for inducing focal cerebral ischemia.

Key Findings:

-

Reduced Infarct Volume and Edema: Yonkenafil treatment, administered after the onset of stroke, markedly inhibited cerebral infarction and edema.

-

Improved Neurological Function: The neuroprotective effects were associated with a significant improvement in neurological function.

-

Modulation of the Nogo-R Pathway: Yonkenafil was found to modulate the expression of proteins in the Nogo-66 receptor (Nogo-R) signaling pathway, which is involved in inhibiting axonal regeneration after injury.

-

Enhanced Synaptic Plasticity: The treatment protected synaptic structures and increased the expression of markers for synaptic plasticity, such as synaptophysin, Brain-Derived Neurotrophic Factor (BDNF), and Nerve Growth Factor (NGF).

-

Reduced Apoptosis: Yonkenafil reduced ischemic cell apoptosis and the loss of neurons.

Quantitative Data Summary

| Outcome Measure | Yonkenafil Treatment | Control Group |

| Infarct Volume | Markedly Inhibited | Not Reported |

| Cerebral Edema | Markedly Inhibited | Not Reported |

| Neurological Function | Significantly Improved | Not Reported |

Note: Specific quantitative data from the primary studies were not available in the reviewed literature. The table reflects the qualitative descriptions of the outcomes.

Alzheimer's Disease

Yonkenafil has been investigated for its potential therapeutic effects in a transgenic mouse model of Alzheimer's disease.

Experimental Model: The studies utilized APP/PS1 transgenic mice, which develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.

Key Findings:

-

Improved Cognitive Function: Long-term treatment with Yonkenafil improved working memory and spatial learning and memory in APP/PS1 mice.

-

Reduced Amyloid Burden: Yonkenafil treatment led to a reduction in the area of Aβ plaques in the brains of the transgenic mice.

-

Modulation of Neuroinflammation: The treatment inhibited the over-activation of microglia and astrocytes, key components of the neuroinflammatory response in Alzheimer's disease.

-

Enhanced Neurogenesis: Yonkenafil was observed to increase neurogenesis in the dentate gyrus of the hippocampus, a brain region crucial for memory formation.

Quantitative Data Summary

| Outcome Measure | Yonkenafil Treatment (Dose-dependent) | Control Group |

| Cognitive Deficits | Ameliorated | Present |

| Aβ Plaque Area | Reduced | Not Reported |

| Microglia/Astrocyte Activation | Inhibited | Over-activated |

| Neurogenesis | Increased | Not Reported |

Note: Specific quantitative data from the primary studies were not available in the reviewed literature. The table reflects the qualitative descriptions of the outcomes.

Experimental Protocols

The following are generalized protocols for the key experimental models and techniques used in the preclinical evaluation of Yonkenafil. The specific parameters used in the Yonkenafil studies may have varied.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This surgical procedure is used to induce focal cerebral ischemia.

Morris Water Maze (MWM) for Cognitive Assessment in Mice

The MWM is a widely used behavioral test to assess spatial learning and memory.

References

The Essential Role of Deuterated Internal Standards in Pharmaceutical Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the inherent variability of biological samples and the analytical process itself can introduce significant challenges, most notably the "matrix effect," which can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1][2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is the most effective strategy to mitigate these challenges and ensure the reliability of bioanalytical data.[1][5][6][7][8]

This technical guide provides an in-depth exploration of the core principles, synthesis, application, and validation of deuterated internal standards in pharmaceutical analysis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation guidelines, and visual representations of key workflows and concepts.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

The fundamental principle behind the use of a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard, which is chemically identical to the analyte but has a higher mass due to the replacement of hydrogen atoms with deuterium, is added to the biological sample at the earliest stage of sample preparation.[8] Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same extraction recovery, chromatographic retention (with some potential minor shifts), and ionization response in the mass spectrometer.[5][7] Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard proportionally.[8] By measuring the ratio of the analyte's mass spectrometric response to that of the deuterated internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[1][6]

Synthesis of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical first step. The ideal deuterated standard should have a sufficient number of deuterium atoms to provide a clear mass shift from the analyte (typically ≥ 3 amu) and the deuterium labels should be placed in positions that are not susceptible to back-exchange with hydrogen atoms.[5]

Common Synthetic Strategies:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterium source, such as deuterated water (D₂O), and a catalyst. For example, hydrogens alpha to a carbonyl group can be exchanged via keto-enol tautomerism in a basic deuterated solvent.[5]

-

Reduction with Deuterated Reagents: Carbonyl groups can be reduced to deuterated alcohols using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). Double and triple bonds can be saturated with deuterium gas (D₂) in the presence of a metal catalyst.

-

Using Deuterated Building Blocks: A common approach is to incorporate a commercially available deuterated starting material or intermediate into the overall synthesis of the drug molecule.[9] This often allows for the introduction of deuterium at specific, stable positions.

Example: Synthesis of a Deuterated Drug via H/D Exchange

References

- 1. myadlm.org [myadlm.org]

- 2. waters.com [waters.com]

- 3. eijppr.com [eijppr.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Technical Guide to Yonkenafil-d7: Synthesis, Availability, and Preclinical Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Yonkenafil-d7, a deuterated analog of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. Due to the limited commercial availability of this compound, this document outlines the potential for its custom synthesis and focuses on the extensive preclinical data available for the non-deuterated parent compound, Yonkenafil. This guide delves into the established experimental protocols for evaluating the neuroprotective and cognitive-enhancing effects of Yonkenafil in animal models of ischemic stroke and Alzheimer's disease. Furthermore, it details the underlying signaling pathways through which Yonkenafil exerts its therapeutic effects, supported by Graphviz diagrams for enhanced visualization. Quantitative data from key studies are summarized in structured tables to facilitate comparison and analysis.

This compound: Supplier and Availability

Preclinical Research on Yonkenafil

Extensive preclinical research has been conducted on the non-deuterated form of Yonkenafil, demonstrating its potential as a therapeutic agent for neurological disorders. The following sections detail the experimental protocols and key findings from studies investigating the effects of Yonkenafil in animal models of ischemic stroke and Alzheimer's disease.

Experimental Protocol: Ischemic Stroke Model

A common model to induce ischemic stroke in rodents is the transient middle cerebral artery occlusion (MCAO) model.[5][6][7]

Objective: To evaluate the neuroprotective effects of Yonkenafil in a rat model of focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats.

Methodology:

-

Anesthesia: Rats are anesthetized, typically with isoflurane.[7]

-

Surgical Procedure (Intraluminal Suture Method):

-

A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[8][9]

-

The ECA is ligated and a nylon monofilament with a blunted tip is inserted into the ECA stump.[8]

-

The monofilament is advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).[6]

-

Occlusion is typically maintained for a specific duration (e.g., 2 hours).

-

-

Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for blood flow to be restored to the MCA territory.

-

Drug Administration: Yonkenafil is administered intraperitoneally or intravenously at various doses at specific time points post-occlusion (e.g., 2 hours after the onset of stroke).

-

Behavioral and Histological Analysis:

-

Neurological deficits are assessed at various time points (e.g., 24 hours and 7 days) using standardized scoring systems.

-

Infarct volume and brain edema are measured 24 hours post-stroke using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]

-

Neuronal damage and apoptosis are evaluated through histological staining methods such as Nissl and Fluoro-Jade B staining.

-

Quantitative Data Summary:

| Parameter | Vehicle Control | Yonkenafil Treatment | Reference |

| Infarct Volume | High | Markedly inhibited | [10] |

| Brain Edema | Present | Markedly inhibited | [10] |

| Neurological Function | Impaired | Improved | [10] |

| Neuronal Apoptosis | Increased | Reduced | [10] |

Experimental Protocol: Alzheimer's Disease Model

The APP/PS1 transgenic mouse model, which develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, is widely used to study Alzheimer's disease.[11][12]

Objective: To investigate the effects of Yonkenafil on cognitive function and Alzheimer's disease pathology in APP/PS1 transgenic mice.

Animal Model: Seven-month-old APP/PS1 transgenic mice.[13]

Methodology:

-

Drug Administration: Yonkenafil is administered daily for an extended period (e.g., 3 months) via intraperitoneal injection at various doses (e.g., 2, 6, or 18 mg/kg).[13]

-

Behavioral Testing:

-

Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and the sequence and number of arm entries are recorded over a set time (e.g., 8 minutes).[14][15][16][17] A higher percentage of spontaneous alternations (entering a different arm in consecutive choices) indicates better working memory.

-

Morris Water Maze (MWM) Test: This test evaluates spatial learning and memory.[18][19][20][21][22] Mice are trained to find a hidden platform in a circular pool of water using distal visual cues. The time taken to find the platform (escape latency) is recorded over several days of training. A probe trial, where the platform is removed, is conducted to assess memory retention.

-

-

Histological and Biochemical Analysis:

-

Amyloid Plaque Load: Brain sections are stained with thioflavin-S or antibodies against Aβ to quantify the area and number of amyloid plaques.

-

Neuroinflammation: The activation of microglia and astrocytes is assessed by immunohistochemistry for markers such as Iba1 and GFAP, respectively.

-

Neurogenesis: The proliferation of new neurons is measured by labeling dividing cells with BrdU and co-staining with neuronal markers like NeuN or DCX.[13]

-

Quantitative Data Summary:

| Parameter | Vehicle-Treated APP/PS1 Mice | Yonkenafil-Treated APP/PS1 Mice | Reference |

| Y-Maze Spontaneous Alternation | Deficits in working memory | Ameliorated deficits | [13] |

| Morris Water Maze Escape Latency | Impaired learning and memory | Significantly improved function | [13] |

| Aβ Plaque Area | High | Reduced | [11][13] |

| Microglia and Astrocyte Activation | Over-activation | Inhibited | [13] |

| Neurogenesis (BrdU+/NeuN+ cells) | Low | Increased | [13] |

Signaling Pathways of Yonkenafil

Yonkenafil, as a PDE5 inhibitor, primarily exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[23][24][25] This pathway is crucial for various physiological processes in the central nervous system, including synaptic plasticity, neurogenesis, and neuroprotection.

Core PDE5 Inhibition Pathway

The fundamental mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP. By inhibiting PDE5, Yonkenafil leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates various downstream targets, leading to a cascade of cellular events.

References

- 1. jrfglobal.com [jrfglobal.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Middle Cerebral Artery Occlusion by an Intraluminal Suture Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A microsurgical procedure for middle cerebral artery occlusion by intraluminal monofilament insertion technique in the rat: a special emphasis on the methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model | Semantic Scholar [semanticscholar.org]

- 13. A novel phosphodiesterase-5 Inhibitor: Yonkenafil modulates neurogenesis, gliosis to improve cognitive function and ameliorates amyloid burden in an APP/PS1 transgenic mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Y-Maze Protocol [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. mmpc.org [mmpc.org]

- 17. Y-maze: an unconditioned behavioural test used to assess exploratory behaviour and spatial working memory function. | Protocols | Zantiks [zantiks.com]

- 18. researchgate.net [researchgate.net]

- 19. Morris water navigation task - Wikipedia [en.wikipedia.org]

- 20. Morris water maze - Scholarpedia [scholarpedia.org]

- 21. mmpc.org [mmpc.org]

- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. alzdiscovery.org [alzdiscovery.org]

Isotopic Labeling of Yonkenafil for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of Yonkenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, to facilitate its metabolic studies. Detailed experimental protocols for the synthesis of isotopically labeled Yonkenafil, in vitro metabolism studies using liver microsomes, and in vivo metabolism studies in rodent models are presented. Furthermore, this guide outlines the key signaling pathways affected by Yonkenafil and provides a framework for the quantitative analysis of the parent drug and its metabolites. The information herein is intended to equip researchers with the necessary knowledge to conduct thorough investigations into the metabolic fate of Yonkenafil, a critical aspect of its preclinical and clinical development.

Introduction

Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor with high selectivity.[1][2] By inhibiting PDE5, Yonkenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and vasodilation. This mechanism of action makes it a promising candidate for the treatment of erectile dysfunction and potentially other conditions such as pulmonary arterial hypertension and neurological disorders.[3]

Understanding the metabolic fate of a drug candidate is a cornerstone of drug development. Metabolic studies are essential to identify the routes of elimination, characterize the metabolites formed, and assess their potential pharmacological activity or toxicity. Isotopic labeling, the incorporation of stable or radioactive isotopes into a molecule, is a powerful technique that facilitates the tracking and quantification of a drug and its metabolites in complex biological matrices.[4] This guide provides a detailed technical framework for the isotopic labeling of Yonkenafil and its subsequent use in comprehensive metabolic studies.

Yonkenafil: Physicochemical and Pharmacological Properties

A summary of the key properties of Yonkenafil is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₃N₅O₄S | [1] |

| Molecular Weight | 487.6 g/mol | [1] |

| CAS Number | 804518-63-6 | [1] |

| Mechanism of Action | Phosphodiesterase type 5 (PDE5) inhibitor | [3] |

| IC₅₀ for PDE5 | 2.0 nM | [2] |

| Primary Metabolite | N-desethyl Yonkenafil |

Signaling Pathway of Yonkenafil

Yonkenafil exerts its pharmacological effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The inhibition of PDE5 by Yonkenafil leads to an accumulation of cGMP, resulting in downstream physiological effects.

Isotopic Labeling of Yonkenafil

For metabolic studies, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) are commonly used. The choice of isotope and labeling position is critical to ensure that the label is retained in the major metabolites and does not affect the drug's metabolic profile. Given that the primary metabolic pathway of Yonkenafil is N-deethylation, labeling the ethyl group of the piperazine moiety with deuterium would be a suitable strategy.

Proposed Synthesis of [²H₅]-Yonkenafil

The synthesis of [²H₅]-Yonkenafil can be adapted from established methods for synthesizing sildenafil analogues and other pyrazolopyrimidinone derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of [²H₅]-N-ethylpiperazine

This protocol is a key step in the synthesis of the labeled Yonkenafil.

-

Materials: Piperazine, [²H₅]-ethyl iodide, potassium carbonate, acetonitrile.

-

Procedure:

-

Dissolve piperazine (1.2 equivalents) in acetonitrile.

-

Add potassium carbonate (2.0 equivalents).

-

Add [²H₅]-ethyl iodide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield [²H₅]-N-ethylpiperazine.

-

Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Metabolic Studies

In vitro metabolism studies using liver microsomes are a standard method to assess the metabolic stability of a compound and identify its primary metabolites.

Experimental Protocol: In Vitro Metabolism of [²H₅]-Yonkenafil in Liver Microsomes

-

Materials: [²H₅]-Yonkenafil, pooled human or rat liver microsomes, NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), potassium phosphate buffer (pH 7.4), acetonitrile, internal standard (e.g., a structurally similar compound not found in the matrix).

-

Procedure:

-

Prepare a stock solution of [²H₅]-Yonkenafil in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.

-

Add the [²H₅]-Yonkenafil stock solution to the microsomal suspension to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining [²H₅]-Yonkenafil and the formation of [²H₅]-N-desethyl Yonkenafil at each time point using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) to assess metabolic stability.

-

Expected In Vitro Metabolic Data (Hypothetical)

The following table presents hypothetical data for the in vitro metabolism of Yonkenafil, which would be generated from the above protocol.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| In Vitro Half-life (t₁/₂) (min) | 25 | 18 |

| Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) | 27.7 | 38.5 |

| N-desethyl Yonkenafil Formation (%) | 85 | 90 |

In Vivo Metabolic Studies

In vivo studies in animal models, such as rats, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.

Experimental Workflow

Experimental Protocol: In Vivo Metabolism of [²H₅]-Yonkenafil in Rats

-

Animals: Male Sprague-Dawley rats (8-10 weeks old).

-

Dosing:

-

Formulate [²H₅]-Yonkenafil in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Administer a single oral dose (e.g., 10 mg/kg) by gavage.

-

For intravenous administration, dissolve in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) and administer via the tail vein (e.g., 1 mg/kg).

-

-

Sample Collection:

-

Collect blood samples from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

House the rats in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-24 hours and 24-48 hours).

-

-

Sample Processing:

-

Centrifuge blood samples to obtain plasma.

-

Homogenize feces samples with an appropriate solvent.

-

Store all samples at -80°C until analysis.

-

-

Sample Analysis:

-

Extract Yonkenafil and its metabolites from plasma, urine, and feces using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the extracts by a validated LC-MS/MS method to quantify the parent drug and its metabolites.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, half-life, clearance) for Yonkenafil.

-

Identify and quantify the major metabolites in plasma, urine, and feces.

-

Expected In Vivo Pharmacokinetic and Metabolic Data (Hypothetical)

The following table provides an example of the type of data that would be generated from the in vivo study.

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Cₘₐₓ (ng/mL) | 450 | 800 |

| Tₘₐₓ (h) | 1.0 | 0.25 |

| AUC₀₋₂₄ (ng·h/mL) | 1200 | 600 |

| Half-life (t₁/₂) (h) | 3.5 | 2.8 |

| Clearance (mL/h/kg) | - | 1667 |

| Bioavailability (%) | 72 | - |

| Major Metabolite in Plasma | N-desethyl Yonkenafil | N-desethyl Yonkenafil |

| Excretion Route | Primarily Feces | Primarily Feces |

Conclusion

This technical guide has provided a comprehensive framework for the isotopic labeling of Yonkenafil and its application in metabolic studies. The detailed protocols for synthesis, in vitro, and in vivo experiments, along with the illustrative diagrams, offer a practical resource for researchers in the field of drug metabolism and development. The successful application of these methodologies will provide critical insights into the pharmacokinetic and metabolic profile of Yonkenafil, thereby supporting its continued development as a therapeutic agent. It is important to note that the quantitative data presented in this guide are hypothetical and should be determined experimentally. The provided protocols may require optimization based on specific laboratory conditions and analytical instrumentation.

References

- 1. mercell.com [mercell.com]

- 2. researchgate.net [researchgate.net]

- 3. Stable Isotope Labeling of Pyrimidines Using a Deconstruction-Reconstruction Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic synthesis of Amaryllidaceae constituents and biological evaluation of their C-1 analogues. The next generation synthesis of 7-deoxypancratistatin and trans-dihydrolycoricidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability and Storage Conditions of Yonkenafil-d7

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific stability or storage data for Yonkenafil-d7 has been found in publicly available literature. The following information is based on the known characteristics of the non-deuterated parent compound, Yonkenafil, general principles of drug stability for phosphodiesterase type 5 (PDE5) inhibitors, and the established behavior of deuterated compounds. This guide is intended to provide a scientifically grounded framework for handling this compound.

Introduction

Yonkenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Its deuterated isotopologue, this compound, is a valuable tool in pharmacokinetic and metabolic studies. The substitution of hydrogen atoms with deuterium can alter the metabolic fate of a drug, often leading to a longer half-life due to the kinetic isotope effect.[2][3] Understanding the stability and appropriate storage conditions of this compound is critical for ensuring the integrity of experimental results.

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound, recommended storage conditions, and a framework for establishing its stability through experimental protocols.

Predicted Stability Profile of this compound

The stability of this compound is expected to be influenced by factors common to other PDE5 inhibitors, such as pH, temperature, light, and oxidizing agents. Deuteration is not expected to significantly alter the intrinsic chemical stability of the molecule but may affect its metabolic stability.[][5]

Table 1: Predicted Stability of this compound Under Various Conditions

| Condition | Predicted Stability | Rationale and Potential Degradation Products |

| Acidic pH | Partial degradation | Sildenafil, a structurally similar PDE5 inhibitor, shows partial degradation in acidic conditions.[6] Degradation is likely to occur at the piperazine ring or through hydrolysis of the sulfonamide group.[7] |

| Alkaline pH | Partial degradation | Similar to acidic conditions, alkaline pH may lead to partial degradation of this compound.[6] |

| Neutral pH | Generally stable | Most small molecule drugs exhibit good stability at neutral pH. |

| Elevated Temperature | Stable in solid state, potential for degradation in solution | Sildenafil citrate has been shown to be stable in its solid state when exposed to heat.[6] However, in solution, elevated temperatures can accelerate hydrolytic degradation. |

| Light (Photostability) | Potential for degradation | Exposure to UV radiation can lead to the degradation of sildenafil, primarily affecting the piperazine ring.[7][8] It is prudent to assume this compound may also be light-sensitive. |

| Oxidation | Susceptible to degradation | Sildenafil is completely degraded by oxidizing agents like hydrogen peroxide.[6] The core structure of Yonkenafil is likely susceptible to oxidation. |

Recommended Storage Conditions

Based on the predicted stability profile and general guidelines for deuterated and light-sensitive compounds, the following storage conditions are recommended for this compound.

Table 2: Recommended Storage Conditions for this compound

| Form | Recommended Conditions | Justification |

| Solid (Powder) | Store at -20°C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). | Low temperature and inert atmosphere minimize degradation from thermal and oxidative stress. Light-resistant containers protect against photolytic degradation.[9] |

| In Solution | Prepare solutions fresh and use immediately. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles. | Solutions are generally less stable than the solid form. Low temperatures slow down potential degradation in solution.[10] |

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12]

4.1. Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

-

Thermal Degradation (Solid): Store the solid compound at 80°C for 7 days.

-

Photolytic Degradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

-

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

4.2. Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Methodology:

-

Column: A C18 reversed-phase column is typically suitable for the analysis of PDE5 inhibitors.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance. Mass spectrometry (LC-MS) can be used for peak identification and confirmation of degradation products.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method's ability to separate this compound from its degradation products must be demonstrated.

Visualizations

5.1. Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies of this compound.

5.2. Hypothetical Degradation Pathway

Caption: A hypothetical degradation pathway for this compound.

Conclusion

While specific stability data for this compound is not currently available, a comprehensive stability assessment strategy can be formulated based on the known properties of similar compounds. Researchers and drug development professionals should handle this compound with the precautions outlined in this guide, particularly with respect to temperature, light, and oxidative conditions. The implementation of rigorous forced degradation studies and the development of a validated stability-indicating analytical method are crucial steps to ensure the quality and reliability of data generated using this important research compound.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salamandra.net [salamandra.net]

- 6. thaiscience.info [thaiscience.info]

- 7. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation and mineralization of the emerging pharmaceutical pollutant sildenafil by ozone and UV radiation using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. moravek.com [moravek.com]

- 10. moravek.com [moravek.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

Understanding the Deuterium Kinetic Isotope Effect in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the deuterium kinetic isotope effect (KIE) and its strategic application in modern drug development. By leveraging this fundamental principle, researchers can rationally design molecules with improved metabolic profiles, leading to enhanced safety and efficacy. This document details the core scientific concepts, presents quantitative data from key case studies, outlines experimental protocols for measuring the KIE, and provides visual diagrams to illustrate critical pathways and workflows.

Core Principle: The Deuterium Kinetic Isotope Effect

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] In drug metabolism, the most relevant KIE is the deuterium (²H or D) KIE. This effect is rooted in the fundamental differences between the carbon-hydrogen (C-H) and the carbon-deuterium (C-D) chemical bonds.

The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[1] Consequently, more energy is required to break a C-D bond. When the cleavage of this bond is the rate-determining step in a drug's metabolic pathway—a common scenario in reactions catalyzed by Cytochrome P450 (CYP) enzymes—substituting hydrogen with deuterium can significantly slow down the reaction rate.[2][3] The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond.[3][4]

This principle, often termed "deuterium switching" or "precision deuteration," is a powerful tool in medicinal chemistry.[2][5] By strategically replacing hydrogen atoms at sites of metabolic vulnerability (known as "soft spots") with deuterium, drug developers can:

-

Improve Pharmacokinetic Profiles: Decrease the rate of metabolic clearance, leading to a longer drug half-life and increased overall drug exposure (AUC).[6][7]

-

Reduce Metabolite-Related Toxicity: Inhibit the formation of toxic or pharmacologically active metabolites that may cause adverse effects.[6][7]

-

Enhance Selectivity: Prevent the formation of metabolites that have a different pharmacological profile, such as lower selectivity for the intended target.[5][8]

Caption: The core principle of the deuterium kinetic isotope effect (KIE).

Quantitative Data: Case Studies in Deuteration

The therapeutic benefits of deuteration are best illustrated through clinical and preclinical data. The following tables summarize the pharmacokinetic (PK) changes observed in well-documented case studies.

Case Study 1: Deutetrabenazine

Deutetrabenazine was the first deuterated drug to receive FDA approval and is used to treat chorea associated with Huntington's disease.[6] It is the deuterated analog of tetrabenazine. Both are rapidly converted to active metabolites (dihydrotetrabenazine, or HTBZ), which are then metabolized by the CYP2D6 enzyme.[9][10] Deuteration at the site of metabolism significantly improves the PK profile of these active metabolites.

Table 1: Pharmacokinetic Comparison of Active Metabolites: Deutetrabenazine vs. Tetrabenazine

| Parameter | Deuterated (α+β)-HTBZ (from 25 mg Deutetrabenazine) | Non-deuterated (α+β)-HTBZ (from 25 mg Tetrabenazine) | Fold Change |

|---|---|---|---|

| Half-life (t½) | 8.6 hours[10] | 4.8 hours[10] | 1.8x |

| Total Exposure (AUC) | 542 ng·hr/mL[10] | 261 ng·hr/mL[10] | 2.1x |

| Peak Concentration (Cmax) | 74.6 ng/mL[10] | 61.6 ng/mL[10] | 1.2x |

Data from a single-dose, randomized crossover study in healthy volunteers.[10]

The data clearly show that deuteration nearly doubled the half-life and total exposure of the active metabolites with only a minor increase in peak concentration, allowing for less frequent dosing.[10][11]

Case Study 2: Deucravacitinib

Deucravacitinib is a first-in-class, selective TYK2 inhibitor approved for treating plaque psoriasis.[12] Its design incorporates deuterium on a methyl amide group not just to slow metabolism, but to strategically block the formation of a less selective N-demethylated metabolite.[8][13] This metabolic "steering" helps maintain the drug's high selectivity for its target, TYK2, over other Janus kinase (JAK) family enzymes.[5][8][14]

Caption: Metabolic switching of Deucravacitinib to preserve selectivity.

Table 2: Metabolic Fate of Deucravacitinib in Humans

| Metabolic Pathway | Contribution to Clearance in Humans |

|---|---|

| N-demethylation at methyl amide (-CD3) | Not detectable[8] |

| Oxidation at methyl amide (-CD3) | 4.1% to 5.6%[8] |

| Other Pathways (e.g., N-demethylation at triazole) | > 45%[8] |

Data from a human ADME study. The deuteration successfully diverted metabolism away from the methyl amide moiety.[8]

Case Study 3: Deuterated Methadone

Preclinical studies on a deuterated version of methadone (d9-methadone) demonstrate a significant alteration of its pharmacokinetic profile.

Table 3: Pharmacokinetic Comparison: d9-Methadone vs. Methadone in Mice

| Parameter | d9-Methadone | Methadone | Fold Change |

|---|---|---|---|

| Total Exposure (AUC) | 5.7-fold increase[15] | Baseline | 5.7x |

| Peak Concentration (Cmax) | 4.4-fold increase[15] | Baseline | 4.4x |

| Clearance (CL) | 0.9 L/h/kg[15] | 4.7 L/h/kg[15] | 5.2x decrease |

Data from a single intravenous dose study in CD-1 male mice.[15]

Experimental Protocols: Measuring the KIE In Vitro

The primary method for assessing the potential impact of deuteration is the in vitro metabolic stability assay, typically using human liver microsomes. This assay measures the rate at which a compound is metabolized by key liver enzymes.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines the steps to compare the metabolic stability of a deuterated compound and its non-deuterated analog.

1. Materials and Reagents:

-

Biological Matrix: Pooled human liver microsomes (from reputable suppliers).[16][17]

-

Test Compounds: Deuterated and non-deuterated analogs, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.[18]

-

Cofactor: NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate and sustain the enzymatic reaction.[16][18][19]

-

Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[17][18]

-

Positive Control: A compound with known metabolic stability (e.g., Dextromethorphan, Midazolam).[17]

-

Termination Solution: Ice-cold acetonitrile (ACN) containing an internal standard for analytical quantification.[16][18]

-

Equipment: Incubator (37°C), centrifuge, LC-MS/MS system.[16]

2. Assay Workflow:

Caption: Experimental workflow for assessing the kinetic isotope effect.

3. Step-by-Step Procedure:

-

Preparation: Thaw liver microsomes at 37°C and dilute them in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).[19][20] Prepare the NADPH regenerating system and test compound working solutions.

-

Pre-incubation: In a microcentrifuge tube, mix the microsomal solution with the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.[17][21]

-

Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[17] This marks time zero (T=0).

-

Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.[16][18] The T=0 sample is typically taken just before adding the NADPH.

-

Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[16]

-

Analysis: Carefully collect the supernatant and inject it into an LC-MS/MS system to quantify the concentration of the remaining parent compound.[17][21]

4. Data Analysis and Interpretation:

-

The concentration of the parent compound at each time point is normalized to the concentration at T=0.

-

The natural logarithm of the percent remaining compound is plotted against time.

-

The slope of this line corresponds to the elimination rate constant (k).

-

The in vitro half-life is calculated as: t½ = 0.693 / k .

-

Intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) / (microsomal protein concentration) .

-

A significantly longer t½ and lower CLint for the deuterated analog compared to the non-deuterated analog confirms a positive deuterium KIE, indicating that the site of deuteration is a key spot for metabolic degradation.

Conclusion

The deuterium kinetic isotope effect is a well-established and powerful principle in drug design. By strategically substituting hydrogen with deuterium at metabolically labile positions, medicinal chemists can favorably alter a drug's pharmacokinetic profile. This can lead to significant clinical advantages, including increased efficacy, improved safety by reducing toxic metabolites, and better patient compliance through less frequent dosing regimens. The success of drugs like deutetrabenazine and deucravacitinib validates this approach, moving it from a theoretical concept to a proven strategy in creating superior therapeutics. As analytical techniques become more refined, the rational application of the KIE will continue to be a valuable tool in the development of next-generation medicines.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

- 11. researchgate.net [researchgate.net]

- 12. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 13. drughunter.com [drughunter.com]

- 14. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 15. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. mercell.com [mercell.com]

- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 19. mttlab.eu [mttlab.eu]

- 20. researchgate.net [researchgate.net]